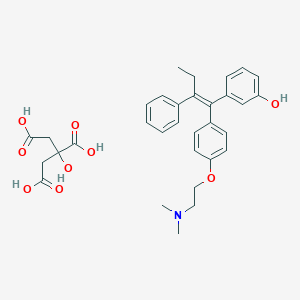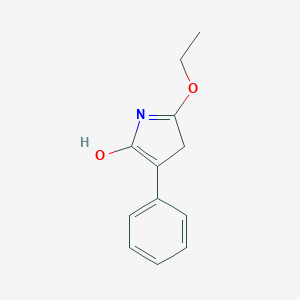
2-ethoxy-4-phenyl-3H-pyrrol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-phenyl-3H-pyrrol-5-ol is a compound that belongs to the pyrrole family. It is also known as EPP or 2-ethoxy-4-phenyl-5-hydroxymethyl-3H-pyrrole. This compound has gained a lot of attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been shown to have a number of biochemical and physiological effects. It exhibits potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-ethoxy-4-phenyl-3H-pyrrol-5-ol. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials. Another area of interest is its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the optimal dosage and administration route for this compound in these settings.
Métodos De Síntesis
The synthesis of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been achieved by several methods. One of the most commonly used methods is the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium hydroxide in the presence of copper powder. Another method involves the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium methoxide in the presence of copper powder.
Aplicaciones Científicas De Investigación
2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have potent antioxidant and anti-inflammatory properties. It also exhibits neuroprotective effects and has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
148183-65-7 |
|---|---|
Nombre del producto |
2-ethoxy-4-phenyl-3H-pyrrol-5-ol |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-ethoxy-4-phenyl-3H-pyrrol-5-ol |
InChI |
InChI=1S/C12H13NO2/c1-2-15-11-8-10(12(14)13-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
Clave InChI |
PRQAZRXMBKPTCC-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=C(C1)C2=CC=CC=C2)O |
SMILES canónico |
CCOC1=NC(=C(C1)C2=CC=CC=C2)O |
Sinónimos |
3H-Pyrrol-5-ol,2-ethoxy-4-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
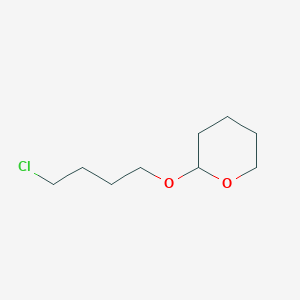
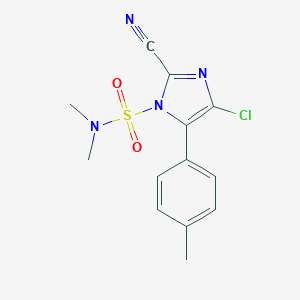


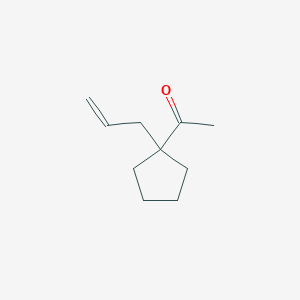
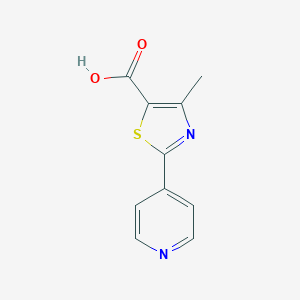
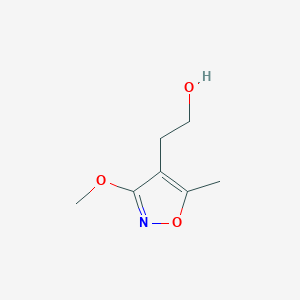

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)

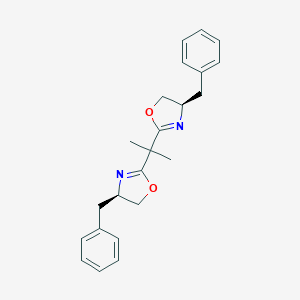
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
